molecular formula C26H24N4O3 B11027372 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11027372
M. Wt: 440.5 g/mol
InChI Key: IBYYROGKOGXBJD-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

The synthesis of 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . The structure of the newly synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and LC-MS data .

Chemical Reactions Analysis

4-(2,3-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar compounds to 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and pyrimido moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-16-22(25(31)28-17-10-5-4-6-11-17)23(18-12-9-15-21(32-2)24(18)33-3)30-20-14-8-7-13-19(20)29-26(30)27-16/h4-15,23H,1-3H3,(H,27,29)(H,28,31)

InChI Key

IBYYROGKOGXBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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